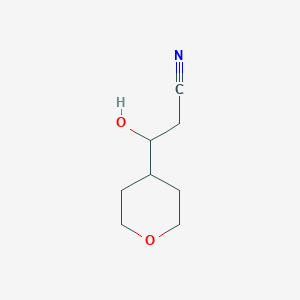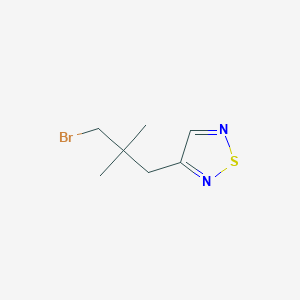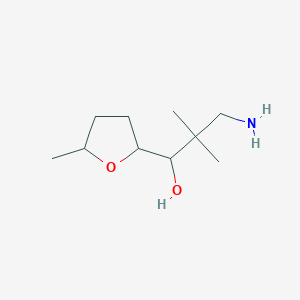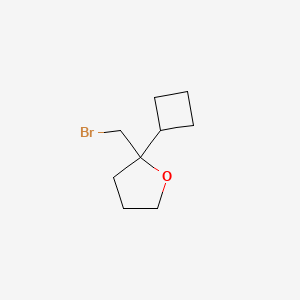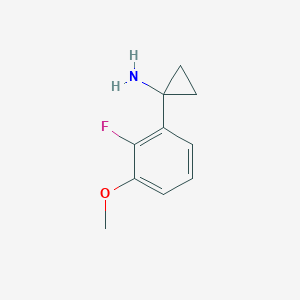![molecular formula C10H13NO3S B13195634 {[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid is an organic compound with the molecular formula C10H13NO3S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate undergoes further reactions, including formylation and subsequent amide formation, to yield the final product .
Industrial Production Methods
the synthesis generally follows standard organic synthesis protocols, involving multiple steps of purification and characterization to ensure the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-[(5-methylthiophen-2-yl)formamido]acetic acid: Similar structure but lacks the ethyl group.
2-acetyl-5-methylthiophene: An intermediate in the synthesis of the target compound.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
2-[(5-ethyl-4-methylthiophene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H13NO3S/c1-3-7-6(2)4-8(15-7)10(14)11-5-9(12)13/h4H,3,5H2,1-2H3,(H,11,14)(H,12,13) |
Clave InChI |
SVYFGWDSLMBOCV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(S1)C(=O)NCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
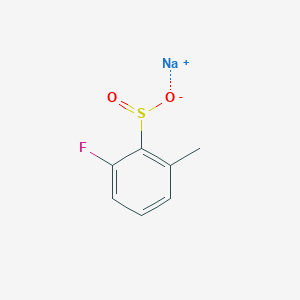
![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)

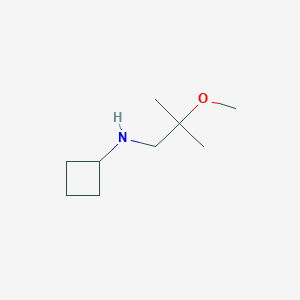
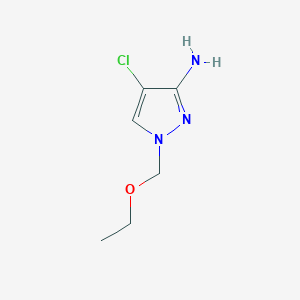
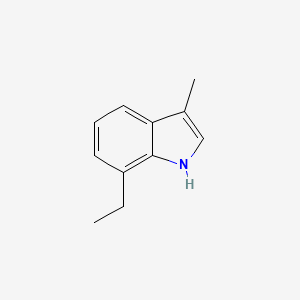

![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
